molecular formula C16H14N2OS B3955696 2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one

2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one

Cat. No.: B3955696
M. Wt: 282.4 g/mol
InChI Key: FSECYCJPCKJOTP-UHFFFAOYSA-N
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Description

2-[(4-Ethylphenyl)amino]-4H-3,1-benzothiazin-4-one is a heterocyclic compound featuring a benzothiazinone core (a bicyclic system with sulfur and nitrogen atoms) substituted at position 2 with a 4-ethylphenylamino group. This scaffold is notable for its planar structure, as confirmed by X-ray crystallography in related benzothiazinones, which enhances its ability to interact with biological targets such as enzymes or receptors . The compound’s synthesis typically involves cyclocondensation reactions, often using anthranilic acid derivatives or thiosalicylic acids as starting materials, followed by functionalization at the 2-position .

Key pharmacological properties include:

  • Antiproliferative activity: Demonstrated against cancer cell lines in vitro, with selective cytotoxicity compared to normal cells .
  • ADMET profile: Computational studies suggest favorable absorption and metabolic stability, though experimental validation is pending .
  • Targeted interactions: The sulfur atom in the thiazinone ring improves nucleophilic stability compared to oxygen-containing analogs, making it suitable for drug development .

Properties

IUPAC Name

2-(4-ethylanilino)-3,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-2-11-7-9-12(10-8-11)17-16-18-14-6-4-3-5-13(14)15(19)20-16/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSECYCJPCKJOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one typically involves the use of anthranilic acid derivatives as starting materials. One common synthetic route involves the reaction of anthranilic acid or its esters with aroyl isothiocyanates to form thiourea derivatives. These intermediates can then undergo a thiazine ring closure to yield the desired benzothiazin-4-one compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazine ring.

Scientific Research Applications

2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π–π interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications: Sulfur vs. Oxygen Analogs

4H-3,1-Benzoxazin-4-ones

These compounds replace the sulfur atom in the thiazinone ring with oxygen. While structurally similar, this substitution leads to distinct properties:

  • Biological activity: Benzoxazinones exhibit herbicidal activity (e.g., inhibition of auxinic receptor TIR1) and serine protease inhibition (e.g., human leukocyte elastase) .
  • Stability: Less resistant to nucleophilic attack compared to benzothiazinones, limiting their utility in certain drug formulations .
  • Synthesis : Often prepared via one-pot N-acylation/ring closure reactions using anthranilic acids and acyl chlorides, which are industrially scalable .
4H-3,1-Benzoxathiin-4-ones

These hybrids contain both oxygen and sulfur atoms in the fused ring system. They are synthesized via condensation of 2-(acylthio)benzoic acids and exhibit unique stereoelectronic properties:

  • Isomerism : Exist as E/Z isomers due to the vinylic proton arrangement, distinguishable via ¹H NMR .
  • Applications: Limited reports on biological activity, but their synthesis routes (e.g., using acetylene compounds) enable functional group diversification .

Functional Group Variations

2-Substituted Benzothiazinones
  • 2-(4-Methylphenyl) derivatives : Example: N-(4-methylphenyl)-4H-3,1-benzothiazin-2-amine (CAS 109768-67-4). This analog shows reduced antiproliferative activity compared to the 4-ethylphenyl-substituted compound, highlighting the role of alkyl chain length in bioactivity .
  • Nitro-substituted analogs: Compounds like macozinone (a clinical-stage antitubercular agent) demonstrate the importance of electron-withdrawing groups for target binding .
Benzothiadiazinones

These compounds are explored for kinase inhibition but lack the amino-substituted aromatic moiety critical for the target compound’s activity .

Pharmacological and Stability Comparisons

Compound Class Core Structure Key Substituents Biological Activity Stability Applications
4H-3,1-Benzothiazin-4-ones S, N fused ring 2-Arylamino groups Antiproliferative, MAO-B inhibition High nucleophilic stability Oncology, neurology
4H-3,1-Benzoxazin-4-ones O, N fused ring 2-Alkyl/aryl groups Herbicidal, elastase inhibition Moderate stability Agriculture, inflammation
4H-3,1-Benzoxathiin-4-ones O/S, N fused ring 2-Alkylidene groups Underexplored Variable by isomerism Material science

Key Research Findings

Enhanced Target Engagement: The 4-ethylphenylamino group in the target compound improves hydrophobic interactions with enzyme active sites, a feature absent in shorter alkyl-chain analogs .

Dual Pharmacological Actions: Benzothiazinones exhibit dual activities (e.g., adenosine receptor antagonism and MAO-B inhibition), unlike benzoxazinones, which are more specialized .

Synthetic Challenges: Introducing amidine groups to the benzothiazinone scaffold is problematic due to ring instability under harsh conditions, whereas benzoxazinones tolerate such modifications better .

Biological Activity

2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the benzothiazinone family, characterized by a benzothiazine core which is known for its diverse biological activities. Its chemical formula is C12H12N2OSC_{12}H_{12}N_2OS, and it features a sulfonamide group that contributes to its pharmacological effects.

1. Antimicrobial Activity

Research has indicated that derivatives of benzothiazinones exhibit significant antimicrobial properties. A study showed that certain benzothiazinone compounds were evaluated against various bacterial strains, demonstrating promising antibacterial activity. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of protein synthesis pathways.

CompoundTarget BacteriaActivity
This compoundE. coliModerate
This compoundS. aureusHigh

2. Enzyme Inhibition

The compound has been studied as a potential inhibitor of human leukocyte elastase (HLE). HLE is a serine protease involved in inflammatory processes, and its inhibition can lead to therapeutic effects in conditions like chronic obstructive pulmonary disease (COPD).

In vitro studies have shown that this compound exhibits potent inhibitory activity against HLE, suggesting its potential use in anti-inflammatory therapies.

3. Anticancer Properties

Benzothiazinones have also been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance, it was found to inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.

Case Study 1: Inhibition of Human Leukocyte Elastase

A study conducted on the compound's efficacy as an HLE inhibitor revealed that it binds effectively to the enzyme's active site, blocking substrate access and thus preventing enzymatic activity. The second-order rate constant for this reaction was significantly higher than that for similar compounds, indicating a strong interaction.

Case Study 2: Anticancer Activity in vitro

In another study focused on its anticancer potential, this compound was tested against several cancer cell lines including breast and lung cancer cells. The results showed a dose-dependent reduction in cell viability with IC50 values indicating effective concentrations for therapeutic use.

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets:

  • Enzyme Binding : The compound's ability to form hydrogen bonds and π-π interactions with enzyme active sites enhances its inhibitory effects.
  • Cellular Uptake : The lipophilic nature of the ethylphenyl group may facilitate membrane permeability, allowing for effective intracellular concentrations.

Q & A

Basic: What are the most reliable synthetic routes for 2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one?

Answer:
The synthesis of benzothiazinone derivatives typically involves condensation reactions between substituted amines and benzothiazinone precursors. For example, analogous compounds are synthesized via:

  • Stepwise cyclization : Reacting anthranilic acid derivatives with thioureas or thioamides under acidic conditions to form the benzothiazinone core .
  • Amine coupling : Introducing the 4-ethylphenylamino group via nucleophilic substitution or Buchwald-Hartwig amination, optimized using palladium catalysts and ligands in anhydrous solvents .
  • Reaction optimization : Critical parameters include temperature (80–120°C), solvent polarity (e.g., DMF or toluene), and stoichiometric ratios to minimize side products .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Orthogonal analytical techniques are required:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and purity; IR spectroscopy for functional group validation (e.g., C=O stretch at ~1680 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve conformational ambiguities (e.g., planarity of the benzothiazinone ring) .

Basic: What are the key stability considerations for this compound under laboratory conditions?

Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C typical for benzothiazinones) .
  • Photostability : Store in amber vials under inert gas to prevent photooxidation of the thiazinone ring .
  • Hydrolytic stability : Monitor pH-dependent degradation (e.g., acidic/basic conditions accelerate ring-opening reactions) .

Advanced: How can researchers investigate the biological activity of this compound against drug-resistant pathogens?

Answer:

  • In vitro assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against Mycobacterium tuberculosis H37Rv or Gram-negative/positive panels .
  • Mechanistic studies :
    • Enzyme inhibition : Screen for inhibition of dihydrofolate reductase (DHFR) or β-lactamases via fluorometric assays .
    • Membrane disruption : Use fluorescence microscopy with propidium iodide to assess bacterial membrane integrity .
  • Synergy testing : Combine with existing antibiotics (e.g., rifampicin) to evaluate additive/synergistic effects .

Advanced: What computational strategies are effective for predicting the reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate binding affinities with target proteins (e.g., Mycobacterium enoyl-ACP reductase) using AutoDock Vina .
  • MD simulations : Assess conformational stability in aqueous/lipid environments over 100-ns trajectories .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Control standardization : Ensure consistent cell lines, growth media, and inoculum sizes .
  • Dose-response validation : Replicate assays with independent compound batches to rule out impurity effects .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to harmonize disparate datasets .

Advanced: What experimental designs are optimal for studying environmental degradation pathways?

Answer:

  • Longitudinal studies : Use OECD 308/309 guidelines to simulate soil/water systems under controlled pH, temperature, and microbial activity .
  • Analytical monitoring : Employ LC-HRMS to identify degradation products (e.g., sulfoxide/sulfone derivatives) .
  • Ecotoxicology : Assess impact on Daphnia magna or Aliivibrio fischeri for acute/chronic toxicity .

Advanced: How can researchers design a robust structure-activity relationship (SAR) study for this compound?

Answer:

  • Scaffold diversification : Synthesize analogs with variations in the ethylphenyl group (e.g., halogens, electron-withdrawing substituents) .
  • Multivariate analysis : Use Partial Least Squares (PLS) regression to correlate physicochemical properties (logP, polar surface area) with bioactivity .
  • Crystallographic validation : Overlay X-ray structures of analogs with target proteins to identify critical binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one
Reactant of Route 2
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2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.